N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide
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Overview
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of Thiazole Ring: The thiazole ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Methylphenyl and Methylsulfonylphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.
Formation of Pyridine Ring: The pyridine ring is synthesized through condensation reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the thiazole, pyridine, and thiophene carboxamide groups using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions are employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptor Activity: Interacting with receptors on the cell surface to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-2-thiophenecarboxamide can be compared with other similar compounds, such as:
N-(4-(4-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl)pyridin-2-ylbenzamide: Shares structural similarities but differs in the functional groups attached to the core structure.
2-(4-Methylsulfonylphenyl)indole Derivatives: Known for their antimicrobial and anti-inflammatory activities, these compounds have different core structures but similar functional groups.
Properties
CAS No. |
303163-22-6 |
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Molecular Formula |
C27H21N3O3S3 |
Molecular Weight |
531.7 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C27H21N3O3S3/c1-17-5-3-6-19(15-17)24-25(35-27(30-24)18-8-10-21(11-9-18)36(2,32)33)20-12-13-28-23(16-20)29-26(31)22-7-4-14-34-22/h3-16H,1-2H3,(H,28,29,31) |
InChI Key |
LWSVAMUUIMWDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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